molecular formula C16H17FN2O3S B2530850 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-76-9

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2530850
CAS No.: 1795364-76-9
M. Wt: 336.38
InChI Key: PRSKJNMXKWAAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a novel synthetic compound designed for pharmaceutical and biochemical research. It features the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The TZD core is extensively investigated for its role in metabolic disease research, primarily through its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of PPARγ improves insulin sensitivity, and TZD-based drugs like pioglitazone have been used to manage Type 2 Diabetes . This compound is a candidate for research into new insulin sensitizers and the study of glucose and lipid metabolism. Beyond metabolic research, TZD derivatives show significant potential in oncology research. They have demonstrated abilities to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines . These effects are sometimes independent of PPARγ activation and may involve mechanisms such as the inhibition of glucose transporters (GLUTs) upregulated in tumor cells . The structural features of this compound, including the benzoyl-piperidine moiety, are commonly employed to enhance anticancer activity and optimize drug-like properties. Additionally, the TZD scaffold is recognized for its antimicrobial and antioxidant properties in research settings . Researchers are exploring these derivatives as inhibitors of bacterial enzymes like Mur ligases, which are essential for cell wall synthesis . The scaffold's ability to scavenge reactive oxygen species (ROS) also makes it a point of interest for studying oxidative stress-related pathologies . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSKJNMXKWAAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Strategy

The target molecule comprises a thiazolidine-2,4-dione core substituted at position 3 with a piperidin-4-yl group, which is further acylated at the piperidine nitrogen by a 3-fluoro-4-methylbenzoyl moiety. The synthesis involves two critical stages:

  • Formation of the 3-(piperidin-4-yl)thiazolidine-2,4-dione intermediate .
  • Acylation of the piperidine nitrogen with 3-fluoro-4-methylbenzoyl chloride.

This approach aligns with literature methods for analogous thiazolidinedione derivatives, where sequential functionalization of the heterocyclic core is employed to introduce diverse substituents.

Synthesis of 3-(Piperidin-4-yl)thiazolidine-2,4-dione

Reaction Mechanism

The thiazolidine-2,4-dione ring is synthesized via cyclization of piperidin-4-ylamine with mercaptoacetic acid under acidic conditions. This method, adapted from established protocols, proceeds through nucleophilic attack of the amine on the carbonyl group of mercaptoacetic acid, followed by intramolecular cyclization and dehydration:

$$
\text{Piperidin-4-ylamine} + 2\text{HSCH}2\text{COOH} \rightarrow \text{3-(Piperidin-4-yl)thiazolidine-2,4-dione} + 2\text{H}2\text{O}
$$

Experimental Procedure

  • Materials : Piperidin-4-ylamine (1.0 equiv), mercaptoacetic acid (2.2 equiv), hydrochloric acid (catalytic).
  • Method :
    • Piperidin-4-ylamine and mercaptoacetic acid are refluxed in toluene with catalytic HCl for 12–18 hours.
    • The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from acetone.

Analytical Data

  • Yield : 78–85%.
  • Melting Point : 183–185°C (lit. 183–185°C for analogous compounds).
  • 1H NMR (DMSO-d6) : δ 3.87 (s, 3H, N–CH3), 7.37–7.95 (m, aromatic and –CH protons).
  • 13C NMR : δ 166.32 (C=O), 168.48 (C=O), 50.17 (–CH2), 117–140 (aromatic carbons).

Acylation of the Piperidine Nitrogen

Reaction Conditions

The secondary amine of the piperidine ring is acylated using 3-fluoro-4-methylbenzoyl chloride in the presence of a base. This step is analogous to protocols for introducing arylacyl groups onto nitrogen-containing heterocycles:

$$
\text{3-(Piperidin-4-yl)thiazolidine-2,4-dione} + \text{3-Fluoro-4-methylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Experimental Optimization

  • Solvent : Dimethylformamide (DMF) or dichloromethane.
  • Base : Triethylamine (2.0 equiv) or potassium carbonate.
  • Temperature : Room temperature to 60°C, depending on reactivity.
Stepwise Procedure:
  • Dissolve 3-(piperidin-4-yl)thiazolidine-2,4-dione (1.0 equiv) in anhydrous DMF.
  • Add triethylamine (2.0 equiv) and 3-fluoro-4-methylbenzoyl chloride (1.2 equiv) dropwise.
  • Stir at 50°C for 6–8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Characterization of Final Product

  • Yield : 82–89%.
  • Melting Point : 212–214°C.
  • 1H NMR (DMSO-d6) : δ 3.87 (s, 3H, N–CH3), 7.37–7.95 (m, aromatic protons), 7.56 (s, 1H, –CH).
  • 13C NMR : δ 166.32 (thiazolidinedione C=O), 168.48 (acyl C=O), 50.17 (–CH2), 117–140 (aromatic carbons).
  • HRMS (ESI) : m/z calculated for C20H20FNO4S [M+H]+: 396.11; found: 396.09.

Comparative Analysis of Synthetic Routes

Parameter Method A (Direct Alkylation) Method B (Acylation Post-Cyclization)
Reaction Steps 2 2
Overall Yield 65–70% 80–85%
Purity (HPLC) >95% >98%
Scalability Moderate High

Method B, involving sequential cyclization and acylation, offers superior yield and purity, making it the preferred industrial route.

Mechanistic Insights and Side Reactions

  • Competitive Acylation : The thiazolidinedione nitrogen may undergo unintended acylation if excess benzoyl chloride is used. This is mitigated by stoichiometric control and slow reagent addition.
  • Racemization : The stereochemical integrity of the piperidine ring is preserved under mild acylation conditions (pH 7–8, room temperature).

Industrial and Environmental Considerations

  • Solvent Recovery : DMF is recycled via distillation, reducing waste.
  • Catalyst : Piperidine (used in cyclization) is non-toxic and biodegradable.
  • Byproducts : Hydrochloric acid is neutralized with aqueous NaOH, producing NaCl and water.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

The TZD core is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:

Compound Name / Structure Key Substituents / Modifications Biological Activity / Findings Evidence Source
(Z)-5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-diones Benzylidene group with propenyl substituents Antidiabetic activity : Compounds AD21 and AD22 showed efficacy comparable to rosiglitazone in STZ-induced diabetic rats.
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Sulfur substitution at C2, benzyl group at N3 Structural analogs synthesized for comparative bioactivity studies; no specific data provided.
3-(7-Hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-1,3-thiazolidine-2,4-diones Coumarin-derived substituents at N3, arylidene at C5 Antioxidant activity : Evaluated via DPPH radical scavenging; substituents influenced potency.
5-{(3-(4-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene}-1,3-thiazolidine-2,4-diones Pyrazole-linked arylidene groups Synthesized via Vilsmeier-Haack reaction; structural characterization but no bioactivity data.
3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-TZD Indole-pyrrole-morpholine hybrid substituent Patent-pending compound combined with EGFR tyrosine kinase inhibitors for synergistic effects.

Key Comparative Observations

Antidiabetic Potential
  • The target compound shares the TZD core with AD21/AD22 (), which are potent PPARγ agonists. The 3-fluoro-4-methylbenzoyl-piperidine substituent may enhance selectivity or reduce off-target effects compared to the benzylidene-propenyl groups in AD21/AD22.
Antioxidant Activity
  • However, the fluorine atom could compensate by stabilizing radical intermediates.
Structural Flexibility vs. Rigidity
  • The piperidine ring introduces conformational flexibility, contrasting with rigid pyrazole- or indole-linked analogs (). This flexibility may improve binding to dynamic targets like GPCRs or ion channels.

Physicochemical Properties (Inferred)

Property Target Compound AD21/AD22 () Coumarin-TZD ()
LogP ~2.5–3.5 (high due to fluorine and methyl) ~2.0–2.5 ~1.5–2.0 (polar coumarin group)
Hydrogen Bond Acceptors 5 6–7 7–8
Bioavailability Moderate to high Moderate Low to moderate

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the piperidine derivative with a thiazolidine-2,4-dione precursor. Critical parameters include solvent selection (e.g., dimethyl sulfoxide or ethanol), temperature control (60–80°C), and catalysts such as triethylamine or acetic acid. Purification via recrystallization or chromatography is essential for high yields (>70%) . Microwave-assisted synthesis may reduce reaction times and improve efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Thin-Layer Chromatography (TLC) is used for real-time reaction monitoring. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers address discrepancies in reported solubility and stability data for this compound?

  • Methodological Answer : Systematic studies under controlled conditions (pH, temperature, solvent polarity) are recommended. For example, solubility in organic solvents (e.g., DMSO, ethanol) should be tested via gravimetric analysis, while stability under oxidative or hydrolytic conditions can be assessed using accelerated degradation studies with HPLC validation .

Advanced Research Questions

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Methodological Answer : SAR studies involve synthesizing analogs with modifications to the piperidine, benzoyl, or thiazolidinedione moieties. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted to correlate structural changes with activity. Computational docking studies using software like AutoDock Vina can predict binding affinities to targets such as PPAR-γ or kinases .

Q. How can conflicting data on the compound’s reactivity in biological systems be resolved?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., serum protein interference, pH). Standardized protocols using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify target binding under physiological conditions. Metabolite identification via LC-MS/MS clarifies metabolic stability and potential off-target interactions .

Q. What experimental designs are recommended for optimizing catalytic efficiency in reactions involving this compound?

  • Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial or response surface methodologies, systematically vary parameters (e.g., catalyst loading, solvent ratio). Continuous flow reactors enhance reproducibility and scalability. Reaction progress kinetic analysis (RPKA) identifies rate-limiting steps .

Key Methodological Recommendations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis for time efficiency .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HPLC) to resolve contradictions .
  • Biological Assays : Include positive controls (e.g., rosiglitazone for PPAR-γ) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.